methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate
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Overview
Description
Methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}benzoate is a complex organic compound that features an imidazole ring, a bicyclic octane structure, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the bicyclic octane structure, and finally, the esterification with benzoic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce sulfides.
Scientific Research Applications
Methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the development of pharmaceuticals.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The bicyclic structure may also play a role in binding to specific biological targets, modulating their function.
Comparison with Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Shares the imidazole and benzoate ester moieties but lacks the bicyclic octane structure.
Methyl 4-(trifluoromethyl)benzoate: Contains a benzoate ester but with a trifluoromethyl group instead of the imidazole and bicyclic structures.
Uniqueness: Methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate is unique due to its combination of an imidazole ring, a bicyclic octane structure, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 4-[(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-18(22)13-2-6-17(7-3-13)26(23,24)21-14-4-5-15(21)11-16(10-14)20-9-8-19-12-20/h2-3,6-9,12,14-16H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGOITNFOLIAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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